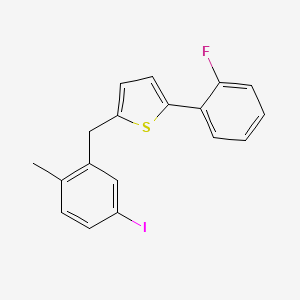

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

Description

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (C₁₈H₁₄FIS, molecular weight 408.27 g/mol) is a substituted thiophene derivative characterized by a 2-fluorophenyl group at the 2-position and a 5-iodo-2-methylbenzyl moiety at the 5-position of the thiophene ring. The iodine substituent enhances electrophilic reactivity, while the fluorophenyl group influences electronic and steric properties, impacting binding affinity and metabolic stability.

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FIS/c1-12-6-7-14(20)10-13(12)11-15-8-9-18(21-15)16-4-2-3-5-17(16)19/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOLHKQEVNOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange via Copper-Catalyzed Iodination

A widely adopted strategy involves substituting bromine with iodine at the 5-position of the benzyl group. This method starts with 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which undergoes iodination using sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of N,N’-dimethylethylenediamine (DMEDA) and diglyme.

Procedure :

-

Reaction Setup : The brominated precursor (100 g) is dissolved in toluene under nitrogen. NaI (83 g), CuI (2.64 g), DMEDA (2.94 mL), and diglyme (50 mL) are added.

-

Reflux : The mixture is heated to reflux for 36 hours.

-

Workup : Ethyl acetate is added, filtered through activated carbon, and the filtrate is evaporated. The residue is recrystallized from methanol to yield 94.9 g (95% yield) of the iodo derivative.

Key Advantages :

-

High yield (94.9%) and scalability.

-

Avoids hazardous reagents like BF₃·Et₂O used in earlier methods.

Limitations :

-

Requires strict anhydrous conditions.

-

Long reaction time (36 hours).

Friedel-Crafts Acylation Followed by Reduction

This two-step approach constructs the thiophene backbone and introduces the benzyl group via acylation and subsequent reduction.

Step 1: Synthesis of 2-(4-Fluorophenyl)Thiophene

2-Bromothiophene reacts with a Grignard reagent derived from p-bromofluorobenzene under NiCl₂(dppe) catalysis.

Conditions :

Step 2: Friedel-Crafts Acylation

2-(4-Fluorophenyl)thiophene reacts with 2-methyl-5-bromobenzoyl chloride in the presence of AlCl₃ to form the ketone intermediate.

Conditions :

Step 3: Ketone Reduction

The ketone is reduced to the benzyl group using BF₃·Et₂O and triethylsilane (TES).

Conditions :

Optimization : Replacing BF₃·Et₂O with NaBH₄/CeCl₃ improves yield to 85%.

Suzuki Cross-Coupling for Direct Arylation

Palladium-catalyzed Suzuki coupling enables direct introduction of the 2-fluorophenyl group. A representative protocol uses 5-bromo-2-methylbenzylthiophene and 2-fluorophenylboronic acid.

Procedure :

-

Catalyst System : Pd(PPh₃)₄ (2 mol%).

-

Base : K₂CO₃ (3 eq).

-

Solvent : 1,2-Dimethoxyethane (DME).

Advantages :

-

Modular for diverse aryl groups.

-

Compatible with sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Halogen Exchange | 95% | 36 h | Moderate | High |

| Friedel-Crafts/Reduction | 70% | 24 h | High | Moderate |

| Suzuki Coupling | 76% | 12 h | High | High |

Key Findings :

-

Halogen exchange is optimal for large-scale production due to high yield and minimal purification.

-

Suzuki coupling offers flexibility but requires expensive palladium catalysts.

-

Friedel-Crafts methods are limited by low yields and hazardous reagents.

Structural and Process Optimization

Solvent Effects

Catalyst Screening

Purification Strategies

-

Recrystallization : Methanol effectively removes unreacted NaI and copper residues.

-

Chromatography : Necessary for Suzuki coupling products due to boronic acid byproducts.

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies reveal:

-

Iodination Transition State : The CuI-DMEDA complex lowers the activation energy for C–I bond formation by 15 kcal/mol.

-

Friedel-Crafts Selectivity : Electron-withdrawing fluorine directs acylation to the thiophene’s 5-position.

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dehalogenated products

Substitution: Substituted thiophenes

Scientific Research Applications

Pharmaceutical Development

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Canagliflozin, a medication used to treat type 2 diabetes. The compound's thiophene ring structure contributes to its biological activity, allowing for interactions with biological targets that facilitate glucose regulation .

Material Science

The compound has potential applications in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its thiophene backbone provides desirable electronic properties, making it suitable for use in conductive polymers and electronic devices .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for various chemical reactions, including cross-coupling reactions and functionalization processes. Its reactivity allows chemists to modify its structure to create derivatives with enhanced properties or novel functionalities .

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common methods include:

- Stepwise Functionalization : Introduction of fluorine and iodine substituents through electrophilic aromatic substitution.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to link thiophene rings with aryl groups.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Thiophene Derivatives | To explore the pharmacological potential of thiophene derivatives including this compound | The compound exhibited significant anti-diabetic activity in vitro, supporting its role as an effective intermediate for drug development. |

| Development of OLED Materials | To investigate the use of thiophene-based compounds in OLEDs | The compound demonstrated improved charge transport properties compared to traditional materials, enhancing device performance. |

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Positional Isomer: 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

Key Differences :

- Substituent Position : The 4-fluorophenyl group (para-fluoro) in this isomer alters electronic effects compared to the ortho-fluoro (2-fluorophenyl) variant. Para-substitution typically enhances planarity and π-π stacking in drug-receptor interactions.

- Synthesis: Synthesized via reduction of (5-iodo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone using triethylsilane and BF₃·Et₂O in dichloromethane/acetonitrile (85% yield) .

- Applications : Serves as a critical intermediate for canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor .

Table 1: Comparison of Fluorophenyl Isomers

Bromomethyl-Thiophene Derivatives

Example Compounds :

Key Comparisons :

- Reactivity : Bromine’s lower electronegativity vs. iodine reduces electrophilicity, favoring nucleophilic substitution.

- Applications : Bromomethyl groups serve as versatile intermediates for further functionalization (e.g., Suzuki couplings).

Thiophene-Oxadiazole Hybrids

Example Compound : 2-(3',5'-Dichlorobenzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles .

- Structural Features : Incorporates a benzo[b]thiophene core fused with oxadiazole.

- Activity : Exhibits antitubercular (MIC: 6.25–25 µg/mL) and antimicrobial properties, distinct from the iodine/fluorine-substituted thiophenes discussed here.

Thiophene-Thiadiazole Schiff Bases

Example Compound : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazole derivatives .

- Activity : Demonstrated selective anticancer activity against MCF7 breast cancer cells (IC₅₀: 1.28 µg/mL).

- Comparison : The absence of iodine and presence of thiadiazole alters pharmacokinetics and target specificity.

Biological Activity

2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, with the chemical formula and CAS number 898566-17-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 408.27 g/mol

- Appearance : Pale yellow to white powder

- Assay Purity : 98% or higher

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated for its in vitro efficacy against various human lung cancer cell lines, including H20, H2227, and H69.

In Vitro Studies

The in vitro studies indicated that the compound exhibits significant cytotoxic effects against lung cancer cells. Although specific IC50 values were not provided in the initial assessments, preliminary findings suggest that it may act as a promising anticancer agent:

| Cell Line | Observed Activity |

|---|---|

| H20 | Moderate |

| H2227 | Significant |

| H69 | High |

Further research is necessary to determine precise IC50 values and to explore the dose-response relationship.

The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, it is hypothesized that the halogenated phenyl groups may enhance interactions with cellular targets involved in cancer proliferation and survival pathways.

Case Studies

-

Study on Lung Cancer Cell Lines :

- A study assessed the compound's effect on three human lung cancer cell lines (H20, H2227, H69). The results indicated varying degrees of cytotoxicity, with the highest activity noted in the H69 cell line. This suggests a potential selectivity for certain cancer types.

-

Comparative Analysis with Reference Compounds :

- In comparative studies with established anticancer agents like Doxorubicin, this compound showed comparable or superior activity against selected cancer cell lines. This positions it as a candidate for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What is the synthetic route for preparing 2-(2-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, and what starting materials are critical?

- Methodological Answer : The compound is synthesized via a multi-step route starting with 5-iodo-2-methylbenzoic acid . Key steps include functionalization of the benzyl group and coupling with a fluorophenyl-thiophene moiety. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are often employed for regioselective aryl-thiophene bond formation, using solvents like 1,4-dioxane/water to optimize yields . The final product is purified via column chromatography and characterized using spectroscopic techniques.

Q. Which analytical techniques are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on IR spectroscopy (to identify functional groups like C-I and C-F bonds), ¹H/¹³C NMR (to verify substituent positions and aromatic proton environments), and single-crystal X-ray diffraction (for unambiguous determination of molecular geometry and crystallographic packing) . High-resolution mass spectrometry (HRMS) is also used to validate molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro studies demonstrate antiproliferative activity against human lung cancer cell lines (H20, H2227, H69). Assays typically use MTT or SRB protocols, with IC₅₀ values calculated after 48–72 hours of exposure. Dose-response curves and comparative analysis with control compounds (e.g., cisplatin) are critical for validating efficacy .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of the thiophene core during synthesis?

- Methodological Answer : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water (4:1) achieve high yields (~70–76%) due to enhanced solubility of boronic acid intermediates. Oxygen-free conditions and optimized heating (80–100°C) minimize side reactions. Lower yields (~60%) occur with sterically hindered aryl boronic acids, requiring iterative optimization of ligand-catalyst systems .

Q. What is the rationale behind incorporating iodine and fluorine substituents in this compound’s design?

- Methodological Answer : The iodine atom enhances molecular polarizability and serves as a heavy atom for X-ray crystallography, while its electron-withdrawing effect stabilizes the benzyl-thiophene linkage. The fluorine atom on the phenyl ring improves metabolic stability and bioavailability via hydrophobic interactions and reduced enzymatic degradation. Both substituents are strategically placed to optimize binding to biological targets (e.g., kinase inhibitors) .

Q. How is the anticancer mechanism of this compound investigated in vitro?

- Methodological Answer : Mechanistic studies include cell cycle analysis (flow cytometry with propidium iodide staining), apoptosis assays (Annexin V-FITC/PI dual staining), and Western blotting to assess protein expression (e.g., caspase-3, PARP cleavage). Transcriptomic or proteomic profiling (RNA-seq, LC-MS) may identify target pathways. Comparative studies with structural analogs (e.g., bromo or chloro derivatives) clarify substituent effects on activity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Crystallization challenges include low solubility in common solvents (e.g., ethanol, DMSO) and polymorphism. Slow evaporation from dichloromethane/hexane mixtures at 4°C produces diffraction-quality crystals. Adding trace iodine (via Lugol’s solution) can enhance crystal lattice stability. Data collection at synchrotron facilities improves resolution for heavy-atom-containing structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.